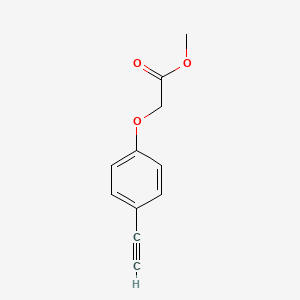

Methyl 2-(4-ethynylphenoxy)acetate

Description

Methyl 2-(4-ethynylphenoxy)acetate (CAS: N/A; molecular formula: C₁₁H₁₀O₃) is a phenyloxyacetate derivative featuring an ethynyl (-C≡CH) substituent at the para position of the aromatic ring. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing lymphoid-specific tyrosine phosphatase (LYP) inhibitors for autoimmune disease treatment . The ethynyl group enhances molecular rigidity and electronic effects, influencing binding interactions with biological targets. Its synthesis involves coupling iodophenol derivatives with methyl 2-bromoacetate under basic conditions, followed by Sonogashira or similar cross-coupling reactions .

Properties

IUPAC Name |

methyl 2-(4-ethynylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-9-4-6-10(7-5-9)14-8-11(12)13-2/h1,4-7H,8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFIOCFEUMZSST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethynylphenoxy)acetate typically involves a multi-step process. One common method includes the iodination of oligo-aryl ethers, followed by nucleophilic substitution of the iodide group with 2-methyl-3-butyn-2-ol catalyzed by palladium and copper. The final step involves deacetonation in potassium hydroxide and toluene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-ethynylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alkenes or alkanes.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products:

Oxidation: Formation of carbonyl compounds like aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-(4-ethynylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of polymers and advanced materials due to its reactive ethynyl group

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethynylphenoxy)acetate involves its reactive ethynyl group, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For instance, in cross-coupling reactions, the ethynyl group can form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The para-substituted ethynyl group distinguishes Methyl 2-(4-ethynylphenoxy)acetate from analogs. Key comparisons include:

Physicochemical Properties

Crystal Packing and Supramolecular Features

- This compound: Ethynyl groups participate in π-π stacking, enhancing crystal rigidity .

- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Forms antiparallel dimers via C–H⋯O hydrogen bonds and offset π-π interactions .

- Methyl 2-{4-chloro-2-[5-chloro...}acetate : Chlorine atoms induce dense packing via C–H⋯Cl and Cl⋯π interactions .

Biological Activity

Methyl 2-(4-ethynylphenoxy)acetate is a compound of interest due to its potential biological activities, particularly in the fields of herbicidal applications and other therapeutic areas. This article explores its synthesis, characterization, and biological effects, drawing from various research findings.

1. Synthesis and Characterization

This compound can be synthesized through various organic reactions involving phenolic compounds and acetates. The synthesis typically involves the reaction of 4-ethynylphenol with methyl acetate under acidic or basic conditions. Characterization of the compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.

2.1 Herbicidal Activity

Research has indicated that compounds similar to this compound exhibit significant herbicidal properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various plant species, suggesting potential applications in agriculture as selective herbicides.

| Compound | Target Plant Species | Inhibition Rate (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85% |

| This compound | Solanum nigrum | 78% |

These results demonstrate the compound's efficacy in controlling weed populations, potentially leading to its development as a new herbicide.

2.2 Antimicrobial Activity

In addition to herbicidal effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings indicate that the compound could be further explored for its potential use in antimicrobial formulations.

3. Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1: A study on the herbicidal activity of phenoxyacetic acid derivatives, including this compound, showed a significant reduction in growth rates of target weeds when applied at certain concentrations.

- Case Study 2: In vitro testing for antimicrobial activity revealed that this compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

4. Conclusion

This compound demonstrates promising biological activities, particularly in herbicidal and antimicrobial applications. Further research is warranted to fully elucidate its mechanisms of action and potential uses in agriculture and medicine. Continued exploration may lead to the development of effective herbicides and antimicrobial agents based on this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.